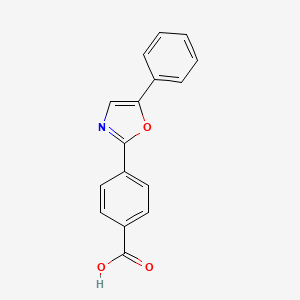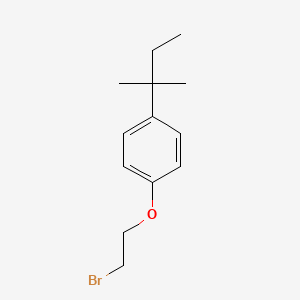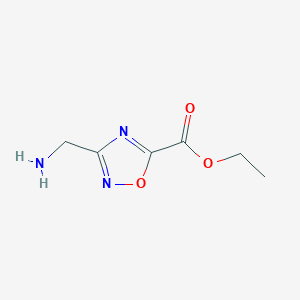![molecular formula C12H25NO4S2 B12119210 3-[(Dibutylamino)sulfonyl]thiolane-1,1-dione](/img/structure/B12119210.png)
3-[(Dibutylamino)sulfonyl]thiolane-1,1-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Dibutylamino)sulfonyl]thiolane-1,1-dione is an organosulfur compound, formally a cyclic sulfone. It is a colorless liquid commonly used in the chemical industry as a solvent for extractive distillation and chemical reactions .
Vorbereitungsmethoden
The synthesis of 3-[(Dibutylamino)sulfonyl]thiolane-1,1-dione typically involves the reaction of butadiene with sulfur dioxide via a cheletropic reaction to give sulfolene, which is then hydrogenated using Raney nickel as a catalyst to yield the final product . Industrial production methods may involve the use of hydrogen peroxide and neutralization to a pH of roughly 5-8 before hydrogenation to improve product yield and catalyst lifetime .
Analyse Chemischer Reaktionen
3-[(Dibutylamino)sulfonyl]thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfone group is replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen peroxide for oxidation and Raney nickel for hydrogenation . Major products formed from these reactions include sulfoxides, sulfones, and substituted thiolanes.
Wissenschaftliche Forschungsanwendungen
3-[(Dibutylamino)sulfonyl]thiolane-1,1-dione has a wide range of scientific research applications:
Chemistry: Used as a solvent for extractive distillation and chemical reactions.
Biology: Employed in proteomics research as a specialty product.
Medicine: Investigated for its potential therapeutic uses, although specific applications are still under research.
Industry: Utilized in the purification of hydrocarbon mixtures and other industrial processes.
Wirkmechanismus
The mechanism of action of 3-[(Dibutylamino)sulfonyl]thiolane-1,1-dione involves its role as a polar aprotic solvent. The sulfone group, which is a sulfur atom doubly bonded to two oxygen atoms and singly bonded to two carbon centers, confers good solubility in water and stability in non-polar environments . This allows the compound to effectively dissolve a wide range of substances, facilitating various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
3-[(Dibutylamino)sulfonyl]thiolane-1,1-dione can be compared with other similar compounds such as:
Methylsulfonylmethane: Another organosulfur compound used in various chemical and biological applications.
Tetrahydrothiophene: A related compound with a similar structure but different chemical properties.
The uniqueness of this compound lies in its specific combination of solubility and stability, making it particularly useful in both aqueous and hydrocarbon environments .
Eigenschaften
Molekularformel |
C12H25NO4S2 |
|---|---|
Molekulargewicht |
311.5 g/mol |
IUPAC-Name |
N,N-dibutyl-1,1-dioxothiolane-3-sulfonamide |
InChI |
InChI=1S/C12H25NO4S2/c1-3-5-8-13(9-6-4-2)19(16,17)12-7-10-18(14,15)11-12/h12H,3-11H2,1-2H3 |
InChI-Schlüssel |
SKFYVULSUKNIEX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)S(=O)(=O)C1CCS(=O)(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-N-butyl-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12119127.png)





![3-[(2-ethylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B12119165.png)
![5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine-4(3H)-thione](/img/structure/B12119166.png)
![N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]pentanediamide](/img/structure/B12119177.png)

![2-[(3,5-dimethylphenyl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B12119185.png)

![5-(2,5-Dimethyl-phenyl)-6-mercapto-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one](/img/structure/B12119196.png)

